3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is an organic compound with the molecular formula C14H16O2 and a molecular mass of 216.28 g/mol . This compound is characterized by a cyclobutenone ring substituted with ethoxy, methyl, and phenylmethyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-: A similar compound with a simpler structure, lacking the phenylmethyl group.
2-Cyclobuten-1-one, 3-ethoxy-4-phenyl-: Another related compound with a phenyl group instead of a phenylmethyl group.
Uniqueness
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is unique due to the presence of both ethoxy and phenylmethyl groups on the cyclobutenone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
455264-47-8 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-benzyl-3-ethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-16-13-9-12(15)14(13,2)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
UMJCLQQVIWOZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C1(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.